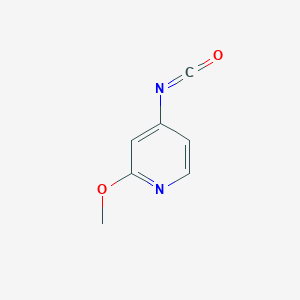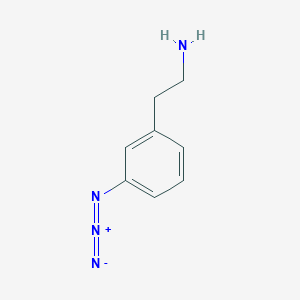
2-(3-Azidophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Azidophenyl)ethan-1-amine is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidophenyl)ethan-1-amine typically involves the following steps:
Nitration: The starting material, 3-nitrobenzyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Azidation: The amine group is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-(3-Azidophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, primary amines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Azidophenyl)ethan-1-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azide group can also participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-(4-Azidophenyl)ethan-1-amine: Similar structure but with the azide group in the para position.
2-(3-Nitrophenyl)ethan-1-amine: Contains a nitro group instead of an azide group.
2-(3-Aminophenyl)ethan-1-amine: Contains an amine group instead of an azide group.
Uniqueness
2-(3-Azidophenyl)ethan-1-amine is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis and bioconjugation applications. The azide group allows for specific and efficient reactions, making this compound valuable in various research and industrial contexts.
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2-(3-azidophenyl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-5-4-7-2-1-3-8(6-7)11-12-10/h1-3,6H,4-5,9H2 |
InChIキー |
KTHKNOUEWKATPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


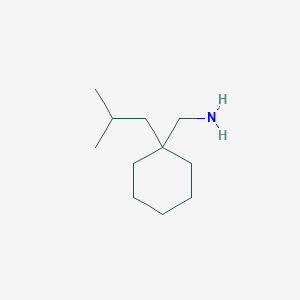

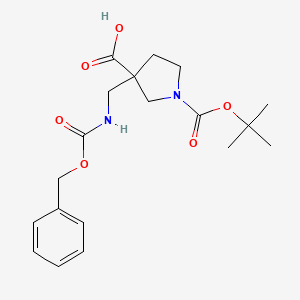

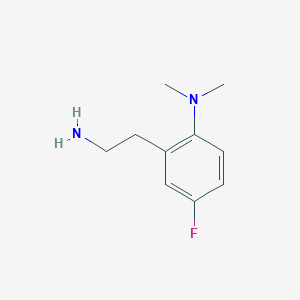
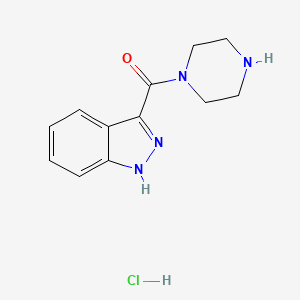
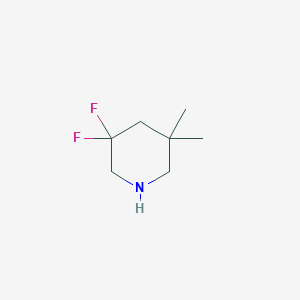
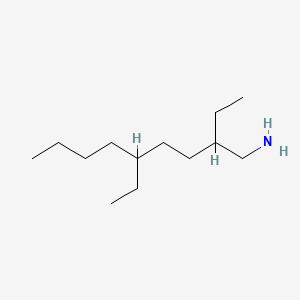
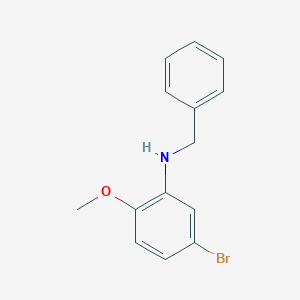
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
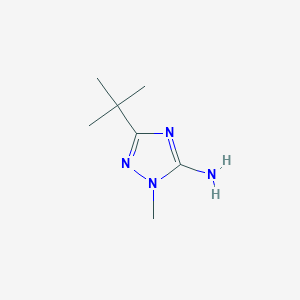
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
